N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLIPNHYKZKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide involves several steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction produces an intermediate, which undergoes further heterocyclization to form the desired thiophene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide can be compared with other similar compounds such as:
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H20N2O4S
- Molecular Weight : 432.49 g/mol
- InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N
Anticancer Potential
Several studies have evaluated the anticancer properties of compounds related to cyclopenta[b]thiophenes, including this compound. The following table summarizes key findings from various studies:
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit tubulin polymerization. Mechanistic studies have shown that:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) has been observed, indicating the compound's role in promoting programmed cell death.
- Microtubule Dynamics Disruption : Similar to other known antitumor agents like nocodazole, it disrupts microtubule formation, which is crucial for mitosis.
Structure-Activity Relationships (SAR)
The structural modifications on the cyclopenta[b]thiophene scaffold significantly influence the biological activity of the compound. Research indicates that:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or reduce cytotoxicity against specific cancer cell lines.
- Cyanide Group Positioning : The presence and position of the cyano group appear to play a critical role in determining the potency against various tumor types.
Case Studies
- Study on Antitumor Activity : A study conducted by researchers at the National Cancer Institute demonstrated that derivatives similar to N-(3-cyano...) exhibited significant cytotoxicity across multiple cancer cell lines with GI50 values in the low micromolar range .
- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and influence cell cycle checkpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
